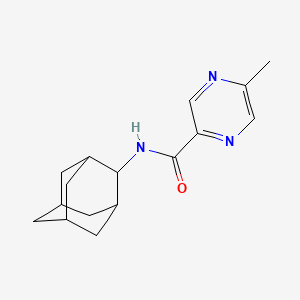
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 2-adamantylamine with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated cation-exchange resins, has been explored for the efficient synthesis of adamantane derivatives .
Chemical Reactions Analysis
Types of Reactions: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide is used as a building block in organic synthesis due to its stable adamantyl group, which can enhance the stability and lipophilicity of the resulting compounds .
Biology: The compound has been studied for its potential biological activities, including antiviral and antibacterial properties. The adamantyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents .
Medicine: Adamantane derivatives, including this compound, have been explored for their potential use in drug delivery systems. The unique structure of adamantane allows for the development of targeted drug delivery mechanisms .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-performance materials, such as thermally stable polymers and high-energy fuels .
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Hemantane: A derivative with analgesic and anti-inflammatory properties.
Uniqueness: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide is unique due to the presence of both the adamantyl group and the pyrazine ring. This combination provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-9-7-18-14(8-17-9)16(20)19-15-12-3-10-2-11(5-12)6-13(15)4-10/h7-8,10-13,15H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQJDQHOMNCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Bromo-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7620858.png)
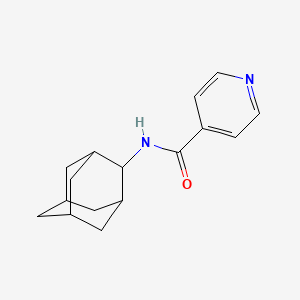
![N-(1-ethyl-6-oxopyridin-3-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7620887.png)
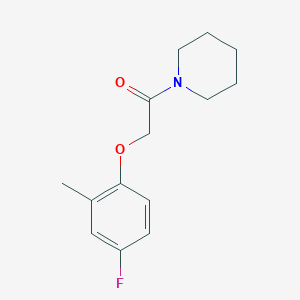
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone](/img/structure/B7620899.png)
![N-[2-(2-methoxyethoxy)ethyl]tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-amine](/img/structure/B7620909.png)
![2-[(4-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7620915.png)
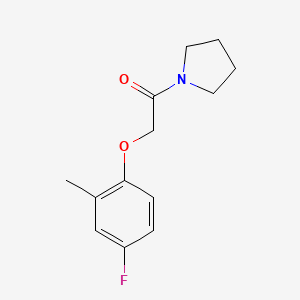
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7620925.png)
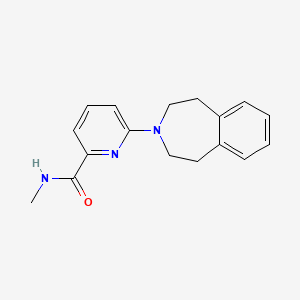
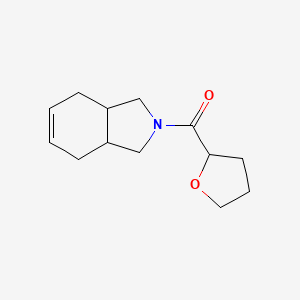
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-thiophen-2-ylmethanone](/img/structure/B7620948.png)
![[(2R)-1-thieno[3,2-b]pyridin-7-ylpyrrolidin-2-yl]methanol](/img/structure/B7620956.png)
![2-Tert-butylsulfanyl-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B7620958.png)
